Cas no 2137548-80-0 (1-Oxaspiro[4.6]undecan-4-ol)

1-Oxaspiro[4.6]undecan-4-ol is a spirocyclic ether alcohol characterized by its unique structural framework, combining a tetrahydrofuran ring with a cyclohexane moiety. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for the preparation of complex molecular architectures. Its spirocyclic structure imparts rigidity, which can be advantageous in the design of chiral ligands, catalysts, or bioactive molecules. The hydroxyl group at the 4-position offers a handle for further functionalization, enabling derivatization through standard organic transformations. Researchers value this compound for its synthetic utility in constructing pharmacophores or materials with tailored steric and electronic properties.
1-Oxaspiro[4.6]undecan-4-ol structure
1-Oxaspiro[4.6]undecan-4-ol structure
商品名:1-Oxaspiro[4.6]undecan-4-ol
CAS番号:2137548-80-0
MF:C10H18O2
メガワット:170.248723506927
CID:5927812
PubChem ID:165956631

1-Oxaspiro[4.6]undecan-4-ol 化学的及び物理的性質

名前と識別子

    • 1-oxaspiro[4.6]undecan-4-ol
    • EN300-744366
    • 2137548-80-0
    • 1-Oxaspiro[4.6]undecan-4-ol
    • インチ: 1S/C10H18O2/c11-9-5-8-12-10(9)6-3-1-2-4-7-10/h9,11H,1-8H2
    • InChIKey: KBQROTBNLVFRCT-UHFFFAOYSA-N
    • ほほえんだ: O1CCC(C21CCCCCC2)O

計算された属性

  • せいみつぶんしりょう: 170.130679813g/mol
  • どういたいしつりょう: 170.130679813g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 148
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 29.5Ų

1-Oxaspiro[4.6]undecan-4-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-744366-0.5g
1-oxaspiro[4.6]undecan-4-ol
2137548-80-0 95%
0.5g
$946.0 2024-05-23
Enamine
EN300-744366-1.0g
1-oxaspiro[4.6]undecan-4-ol
2137548-80-0 95%
1.0g
$986.0 2024-05-23
Enamine
EN300-744366-5.0g
1-oxaspiro[4.6]undecan-4-ol
2137548-80-0 95%
5.0g
$2858.0 2024-05-23
Enamine
EN300-744366-0.25g
1-oxaspiro[4.6]undecan-4-ol
2137548-80-0 95%
0.25g
$906.0 2024-05-23
Enamine
EN300-744366-0.05g
1-oxaspiro[4.6]undecan-4-ol
2137548-80-0 95%
0.05g
$827.0 2024-05-23
Enamine
EN300-744366-0.1g
1-oxaspiro[4.6]undecan-4-ol
2137548-80-0 95%
0.1g
$867.0 2024-05-23
Enamine
EN300-744366-2.5g
1-oxaspiro[4.6]undecan-4-ol
2137548-80-0 95%
2.5g
$1931.0 2024-05-23
Enamine
EN300-744366-10.0g
1-oxaspiro[4.6]undecan-4-ol
2137548-80-0 95%
10.0g
$4236.0 2024-05-23

1-Oxaspiro[4.6]undecan-4-ol 関連文献

1-Oxaspiro[4.6]undecan-4-olに関する追加情報

1-Oxaspiro[4.6]undecan-4-ol: A Comprehensive Overview

1-Oxaspiro[4.6]undecan-4-ol, also known by its CAS number 2137548-80-0, is a unique organic compound with a spirocyclic structure that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of oxaspiroalkanes, which are characterized by their spiro arrangement of two rings connected through an oxygen atom. The structure of 1-Oxaspiro[4.6]undecan-4-ol consists of a six-membered ring fused to a four-membered ring, with the oxygen atom serving as the bridge between them. This arrangement imparts unique electronic and steric properties to the molecule, making it a subject of interest for both academic and industrial research.

The synthesis of 1-Oxaspiro[4.6]undecan-4-ol has been explored through various methodologies, including ring-closing metathesis and other transition-metal-catalyzed reactions. Recent advancements in catalytic systems have enabled more efficient and selective syntheses, which have expanded the scope of applications for this compound. For instance, researchers have demonstrated the utility of 1-Oxaspiro[4.6]undecan-4-ol as a building block in the construction of complex molecular architectures, such as macrocycles and polycyclic compounds, which are valuable in drug discovery and materials science.

In terms of applications, 1-Oxaspiro[4.6]undecan-4-ol has shown promise in the development of novel pharmaceutical agents. Its spirocyclic framework provides a rigid yet flexible scaffold that can be tailored to interact with specific biological targets, such as enzymes or receptors. Recent studies have highlighted its potential as a lead compound in anti-inflammatory and anticancer drug design. For example, derivatives of 1-Oxaspiro[4.6]undecan-4-ol have exhibited potent inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling.

Beyond pharmacology, 1-Oxaspiro[4.6]undecan-4-ol has also found applications in materials science, particularly in the design of advanced polymers and self-healing materials. The oxygen atom within its structure contributes to hydrogen bonding capabilities, which can enhance the mechanical properties and thermal stability of materials derived from this compound. Recent research has focused on incorporating 1-Oxaspiro[4.6]undecan-4-ol into polymer networks to create stimuli-responsive systems that can adapt to environmental changes, such as temperature or pH variations.

The study of 1-Oxaspiro[4.6]undecan-4-ol has also extended into the realm of catalysis, where its unique structure offers opportunities for enantioselective synthesis and asymmetric catalysis. By leveraging the steric effects imparted by its spiro arrangement, researchers have developed catalysts based on 1-Oxaspiro[4.6]undecan-4-ol that can selectively produce enantiopure compounds—a critical requirement in pharmaceutical manufacturing.

In conclusion, 1-Oxaspiro[4.6]undecan-4-ol, with its distinctive spirocyclic architecture and versatile chemical properties, continues to be a focal point in contemporary chemical research. Its applications span across multiple disciplines, from drug discovery to materials science, underscoring its significance as a valuable chemical entity with immense potential for future innovations.

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